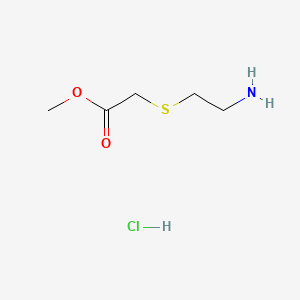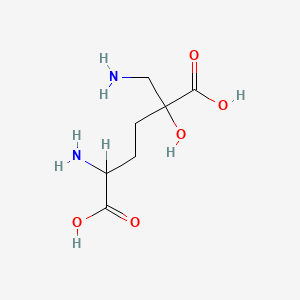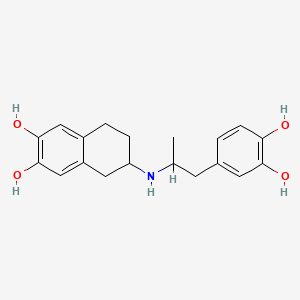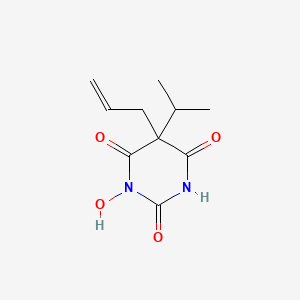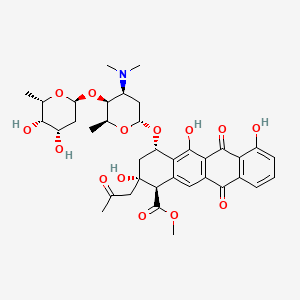
1,3-Bis(trichloromethyl)benzene
Descripción general
Descripción
1,3-Bis(trichloromethyl)benzene, also known as this compound, is a useful research compound. Its molecular formula is C8H4Cl6 and its molecular weight is 312.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 41882. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis Optimization in Isocyanates
1,3-Bis(trichloromethyl)benzene is instrumental in the synthesis of 1,3-Bis(isocyanatomethyl)benzene, a high-quality isocyanate. It's applied in optical polymer composite materials, construction, and automotive industries. The research focuses on a non-phosgene green synthesis process, considering the toxic nature of phosgene traditionally used in production, aiming for a safer, convenient, and environmentally friendly route. This optimized synthesis involves m-xylylenediamine and bis(trichloromethyl) Carbonate under specific conditions, achieving a significant yield of 83.35% (Dong Jianxun et al., 2018).
Antireversion Agent in Elastomers
1,3-Bis(Citraconimidomethyl)benzene, derived from this compound, serves as an effective antireversion agent in sulfur cured diene elastomers. This application is significant in improving the performance of butyl, halobutyl, and NBR compounds in laboratory settings. The chemistry behind the crosslinking process in these compounds has been mechanistically interpreted (R. Datta & A. Talma, 2001).
Catalysis in Organic Synthesis
This compound is also involved in the synthesis of catalysts for organic reactions. For example, it's used in the production of palladium complexes that serve as efficient catalysts for Heck couplings, a type of olefinic coupling. This application is crucial for synthesizing disubstituted and trisubstituted alkenes under specific conditions, showing promising results in yield and efficiency (D. Morales‐Morales et al., 2000).
Anion Transport Mediation
Research indicates that derivatives of 1,3-Bis(benzimidazol-2-yl)benzene, related to this compound, exhibit potent anionophoric activity. Modification with strong electron-withdrawing substituents significantly increases this activity, highlighting its potential in anion exchange processes (Chen-Chen Peng et al., 2016).
Luminescence and Electrochemistry
In the field of luminescence and electrochemistry, this compound derivatives have been synthesized and studied for their properties. These derivatives, such as bis- and tris-1,3,2-diazaboroles and -1,3,2-diazaborolidines, are characterized for their molecular structures, luminescence, and electrochemical behavior, offering insights into the electronic communication between boron heterocycles (L. Weber et al., 2006).
Mecanismo De Acción
Target of Action
It is known that this compound is used in the chemical industry, suggesting that its targets could be various depending on the specific application .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1,3-Bis(trichloromethyl)benzene . Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and stability. It is also important to consider safety measures due to its potential toxicity .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
1,3-Bis(trichloromethyl)benzene plays a role in biochemical reactions, particularly in interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics. The nature of these interactions often involves the inhibition of enzyme activity, leading to altered metabolic processes. Additionally, this compound can form adducts with proteins, affecting their function and stability .
Cellular Effects
The effects of this compound on cells are diverse and significant. It has been shown to influence cell signaling pathways, particularly those involved in oxidative stress responses. This compound can induce the expression of genes associated with detoxification and stress response, such as those encoding for glutathione S-transferases. Furthermore, this compound affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, inhibiting their catalytic activity. This inhibition can lead to the accumulation of substrates and the depletion of products, disrupting normal cellular functions. Additionally, this compound can cause oxidative damage to DNA and proteins, leading to mutations and loss of function. Changes in gene expression are also observed, with upregulation of stress response genes and downregulation of genes involved in normal cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Initially, there is a rapid induction of stress response pathways and inhibition of metabolic enzymes. Over time, the compound undergoes degradation, leading to the formation of reactive intermediates that can cause further cellular damage. Long-term exposure to this compound has been associated with persistent changes in cellular function, including altered gene expression and metabolic dysregulation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound induces mild oxidative stress and transient changes in gene expression. At higher doses, significant toxic effects are observed, including liver damage, inflammation, and increased mortality. Threshold effects have been identified, with certain dosages leading to irreversible cellular damage and organ dysfunction .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes to form reactive intermediates, which can further react with cellular macromolecules. These metabolic reactions often require cofactors such as NADPH and oxygen. The compound’s metabolism can lead to the production of toxic metabolites, contributing to its overall cellular effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins, affecting its localization and accumulation. The compound tends to accumulate in lipid-rich tissues, such as the liver and adipose tissue, where it can exert its toxic effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is often found in the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes. Additionally, the compound can localize to the mitochondria, leading to disruptions in mitochondrial function and energy production. Post-translational modifications and targeting signals play a role in directing this compound to specific cellular compartments .
Propiedades
IUPAC Name |
1,3-bis(trichloromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl6/c9-7(10,11)5-2-1-3-6(4-5)8(12,13)14/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGZIUXGYCNYNNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00236822 | |
| Record name | Hexachlorometaxylol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00236822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
881-99-2 | |
| Record name | 1,3-Bis(trichloromethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=881-99-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexachlorometaxylol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000881992 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Bis(trichloromethyl)benzene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41882 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hexachlorometaxylol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00236822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-bis(trichloromethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.749 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HEXACHLOROMETAXYLOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WH88VBU889 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4S,8R,9R,12S,13S,14S,16R)-14-hydroxy-9-methoxy-7,7-dimethyl-17-methylidene-3,10-dioxapentacyclo[14.2.1.01,13.04,12.08,12]nonadecane-2,18-dione](/img/structure/B1219609.png)

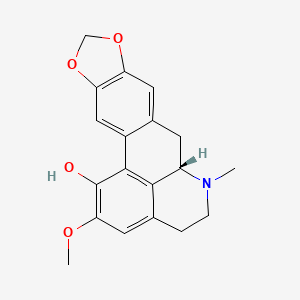
![[2,3-Dichloro-4-(2-methylbutanoyl)phenoxy]acetic acid](/img/structure/B1219613.png)


